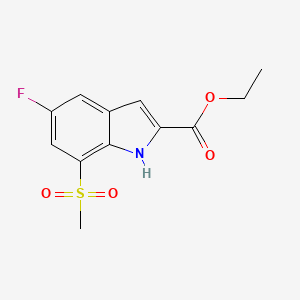

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate

描述

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine and sulfonyl groups into the indole structure can significantly enhance its biological properties and chemical stability.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

Introduction of Fluorine: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The carboxylic acid group can be esterified using ethanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methylsulfonyl group.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include alcohols or amines.

Substitution: Products may include substituted indoles with various functional groups.

科学研究应用

Pharmaceutical Development

Anti-Cancer Properties

Research indicates that Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate exhibits notable anti-cancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancerous pathways, suggesting potential as an anti-cancer agent. In vitro assays have demonstrated its efficacy in modulating enzyme activities related to cancer proliferation.

Biochemical Pathway Inhibition

The compound has also shown promise as an inhibitor in various biochemical pathways. Its interactions with cellular receptors indicate a role in signaling pathways that could be leveraged for therapeutic benefits in treating diseases .

Chemical Research Applications

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound, allowing for modifications that optimize yield and purity. These methods are crucial for facilitating research and development efforts in laboratories focused on drug discovery.

Case Studies

Recent studies have highlighted the compound's potential in specific therapeutic contexts. For instance, one study explored its role as an integrase inhibitor, demonstrating significant inhibition of HIV replication through its interaction with viral DNA . This underscores the compound's versatility beyond oncology.

作用机制

The mechanism of action of Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to form hydrogen bonds, while the sulfonyl group increases its solubility and stability. These properties enable the compound to effectively interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

相似化合物的比较

Similar Compounds

- 5-Fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylic acid

- 7-Fluoro-2-methylquinoline-4-carboxylic acid

- 5,6-Difluoro-1H-indole-2-carboxylic acid

Uniqueness

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is unique due to the combination of its fluorine and methylsulfonyl groups, which enhance its biological activity and chemical stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

生物活性

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a fluorinated indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 285.29 g/mol, exhibits significant potential as an anti-cancer agent and an inhibitor in various biochemical pathways.

Chemical Structure and Properties

The structure of this compound includes an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The unique features of this compound include:

- Fluorine atom at the 5-position : Enhances lipophilicity and biological activity.

- Methylsulfonyl group at the 7-position : Increases solubility and stability.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances its ability to form hydrogen bonds, while the sulfonyl group contributes to its solubility and stability, facilitating interactions with enzymes or receptors. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic benefits in various disease models.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In vitro studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia models. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported at concentrations ranging from 10–30 µM, indicating potent activity against specific cancer types .

- Mechanistic studies : Research indicates that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies reported minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 µg/mL against multi-drug resistant bacteria, suggesting its potential as an antibacterial agent .

- Fungal Activity : The compound exhibited antifungal activity with MIC values between 7.8 to 5.8 µg/mL, highlighting its broad-spectrum antimicrobial efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to understand its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-chloro-7-(methylsulfonyl)-1H-indole-2-carboxylate | Chlorine instead of fluorine | Different halogen may affect reactivity |

| Ethyl 5-bromo-7-(methylsulfonyl)-1H-indole-2-carboxylate | Bromine instead of fluorine | Increased lipophilicity due to bromine |

| Mthis compound | Methyl group instead of ethyl | Altered solubility and bioavailability |

The combination of fluorine and the methylsulfonyl group in this compound enhances its biological activity compared to these similar compounds, making it a valuable candidate for further research and development.

Case Studies and Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:

- Study on Apoptosis Induction : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers in cancer cells, confirming its role in inducing programmed cell death .

- Inhibition of Enzyme Activity : Another study highlighted its ability to inhibit specific metabolic enzymes, which could be beneficial in managing metabolic disorders alongside cancer therapy .

- Synergistic Effects : Preliminary data suggest that combining this compound with existing chemotherapy agents may enhance therapeutic efficacy while reducing side effects, warranting further investigation into combination therapies .

属性

IUPAC Name |

ethyl 5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO4S/c1-3-18-12(15)9-5-7-4-8(13)6-10(11(7)14-9)19(2,16)17/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJOSZUWFHFTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382244 | |

| Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-86-5 | |

| Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。